N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a cyclohexenylethyl side chain at the N-4 position and a 3-methylphenyl group at the 1-position of the pyrazolo core.
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5/c1-15-6-5-9-17(12-15)25-20-18(13-24-25)19(22-14-23-20)21-11-10-16-7-3-2-4-8-16/h5-7,9,12-14H,2-4,8,10-11H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBUSCASPGAGBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NCCC4=CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexene derivative, followed by the formation of the pyrazolo[3,4-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the double bonds in the cyclohexene ring.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Applications De Recherche Scientifique
N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison with Analogous Compounds
Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Pharmacological Comparison
Key Observations
Substituent Impact on Activity: Hydrophobic Groups: The cyclohexenylethyl group in the target compound may enhance membrane permeability compared to S29’s chloro-fluorobenzyl substituents, which exhibit poor bioavailability . Halogenation: Chlorophenyl groups (e.g., in S29 and PP2) correlate with kinase inhibition but may increase toxicity risks.
Synthetic Accessibility :
- Microwave-assisted synthesis (e.g., compound 1 in ) achieves moderate yields (43%), whereas the Vilsmeier–Haack method for hybrid compounds achieves higher yields (82%) .
Pharmacokinetic Profiles: S29 requires graphene oxide (GO) nanocarriers to mitigate its poor solubility, whereas PP2’s tert-butyl group enhances metabolic stability . The target compound’s cyclohexenyl group could balance lipophilicity and solubility, though experimental validation is needed.
Activité Biologique
N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H24N4
- Molecular Weight : 312.43 g/mol
- IUPAC Name : N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
1. Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazolo[3,4-d]pyrimidine derivatives, including N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Research indicates that compounds within this class exhibit significant cytotoxicity against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Example 1 | A549 (Lung) | 15.5 | Induction of apoptosis |
| Example 2 | HeLa (Cervical) | 12.8 | Inhibition of cell proliferation |
| N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | MCF7 (Breast) | TBD | TBD |
Note: TBD = To Be Determined
2. Anti-inflammatory Activity
The compound has also shown promise in anti-inflammatory assays. Pyrazolo[3,4-d]pyrimidines are known to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
3. Antimicrobial Activity
Preliminary investigations suggest that derivatives of pyrazolo[3,4-d]pyrimidine may possess antimicrobial properties. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways.
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of various pyrazolo derivatives, N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine was tested against multiple cancer cell lines. The results indicated that it exhibited selective toxicity towards cancer cells while sparing normal cells.
Case Study 2: Mechanistic Insights
Further mechanistic studies revealed that this compound might induce apoptosis through the intrinsic pathway by activating caspases and altering mitochondrial membrane potential.
Q & A
Basic: What are the key structural features and synthetic pathways for this compound?
Answer:
The compound features a pyrazolo[3,4-d]pyrimidine core with a 3-methylphenyl group at position 1 and a cyclohexenylethylamine substituent at position 4. Synthesis typically involves:
- Step 1: Condensation of pyrazole precursors with pyrimidine intermediates under reflux in polar aprotic solvents (e.g., acetonitrile) .
- Step 2: Alkylation or amination reactions using reagents like cyclohexenylethyl halides, with sodium hydroxide or cesium carbonate as bases .
- Purification: Recrystallization from acetonitrile or chromatography for high-purity yields .
Key characterization includes H/C NMR to confirm substituent positions and IR spectroscopy for functional group validation .
Basic: Which spectroscopic methods are critical for confirming the compound’s structure?
Answer:
- H NMR : Identifies proton environments, e.g., aromatic protons (δ 7.2–8.1 ppm) and cyclohexenyl ethyl chain protons (δ 1.4–2.6 ppm) .
- IR Spectroscopy : Confirms amine (–NH– stretch at ~3300 cm) and pyrimidine ring (C=N stretches at ~1600 cm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peak matching calculated mass) .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Answer:
SAR studies focus on modifying substituents to enhance target affinity or selectivity:
- Aromatic Ring Substitutions : Introducing electron-withdrawing groups (e.g., Cl) at the phenyl ring increases kinase inhibition potency .
- Cyclohexenyl Chain Variations : Bulky substituents (e.g., cyclopropyl) may improve blood-brain barrier penetration .
| Substituent | Biological Activity | Reference |
|---|---|---|
| 3-Methylphenyl | Moderate kinase inhibition (IC = 120 nM) | |
| 4-Chlorophenyl | Enhanced inhibition (IC = 45 nM) | |
| Cyclohexenylethylamine | Improved solubility and CNS uptake |
Advanced: How should researchers resolve contradictions in reported biological activity data?
Answer: Contradictions (e.g., varying IC values across studies) can arise from assay conditions or impurity levels. Methodological solutions include:
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for kinase assays) and controls (e.g., PP2 for Src-family kinase inhibition) .
- Purity Validation : Employ HPLC (>98% purity) and elemental analysis to exclude batch variability .
- Dose-Response Curves : Generate full curves (e.g., 0.1–100 µM) to assess potency and efficacy thresholds .
Advanced: What strategies optimize synthetic yield and scalability?
Answer:
- Solvent Selection : Dichloromethane or acetonitrile improves reaction homogeneity .
- Catalysis : Palladium-catalyzed cross-coupling (Suzuki reactions) for aryl-aryl bond formation, enhancing yield to >70% .
- Temperature Control : Maintain 35–50°C to prevent side reactions (e.g., decomposition of cyclohexenyl groups) .
Advanced: How does this compound achieve target selectivity in kinase inhibition?
Answer:
- Binding Pocket Analysis : Molecular docking (e.g., AutoDock Vina) identifies interactions with kinase ATP-binding pockets (e.g., hydrophobic interactions with Phe residue at position 1136 in Bcr-Abl) .
- Selectivity Screening : Profile against kinase panels (e.g., 50+ kinases) to identify off-target effects .
- Analog Comparison : Replace cyclohexenyl with smaller groups (e.g., methyl) to reduce off-target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
